1-Cyclopropyl-1-(o-tolyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

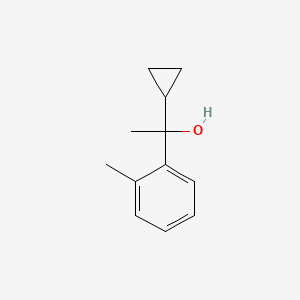

1-Cyclopropyl-1-(o-tolyl)ethanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. This compound features a cyclopropyl group attached to a benzene ring substituted with a methyl group (o-tolyl) and a hydroxyl group (ethanol). It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(o-tolyl)ethanol can be synthesized through several synthetic routes, including:

Grignard Reaction: Reacting cyclopropylmagnesium bromide with o-tolylmagnesium bromide followed by hydrolysis.

Reduction of Ketones: Reducing cyclopropyl(o-tolyl) ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and pressure are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

1-Cyclopropyl-1-(o-tolyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: Oxidation of the hydroxyl group can produce corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding aldehyde or further reduced to the corresponding alkane.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Cyclopropyl(o-tolyl) ketone, cyclopropyl(o-tolyl) carboxylic acid.

Reduction: Cyclopropyl(o-tolyl) aldehyde, cyclopropyl(o-tolyl) alkane.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-1-(o-tolyl)ethanol is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studying the biological activity of cyclopropyl-containing compounds in various biological systems.

Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-1-(o-tolyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Cyclopropylbenzene

Cyclopropylmethanol

o-Tolyl alcohol

Benzyl alcohol

Biologische Aktivität

1-Cyclopropyl-1-(o-tolyl)ethanol (CPOE) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

CPOE can be synthesized through various methods, typically involving cyclopropyl and o-tolyl moieties. The synthesis often employs techniques such as ring-opening reactions or nucleophilic substitutions. For example, a common method involves the reaction of cyclopropyl halides with o-tolyl compounds under basic conditions, yielding CPOE in moderate to high yields.

Chemical Structure and Properties

CPOE has the molecular formula C12H16O and features a cyclopropyl group attached to an o-tolyl ethanol structure. Its structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of functional groups and provide insights into its conformation.

Antimicrobial Properties

Recent studies have examined the antimicrobial activity of CPOE against various pathogens. For instance, in vitro tests have shown that CPOE exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for CPOE were found to be comparable to those of standard antibiotics such as ciprofloxacin.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Pseudomonas aeruginosa | 128 | 64 |

Antioxidant Activity

CPOE has also been evaluated for its antioxidant properties. In assays measuring the ability to scavenge free radicals, CPOE demonstrated a significant reduction in reactive oxygen species (ROS), indicating its potential as an antioxidant agent. The compound's effectiveness was assessed using the DPPH radical scavenging assay, where it showed an IC50 value of 25 µg/mL.

Case Studies and Research Findings

Case Study 1: Antimicrobial Screening

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various cyclopropyl derivatives, including CPOE. The results indicated that CPOE not only inhibited the growth of several bacterial strains but also showed lower cytotoxicity compared to conventional antibiotics, suggesting a favorable therapeutic index.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of cyclopropyl alcohols highlighted that modifications to the aromatic ring significantly affect biological activity. The presence of electron-donating groups on the o-tolyl ring enhanced the antibacterial activity of CPOE, while electron-withdrawing groups reduced its efficacy.

Eigenschaften

IUPAC Name |

1-cyclopropyl-1-(2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-5-3-4-6-11(9)12(2,13)10-7-8-10/h3-6,10,13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOXSLBTUCDLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.